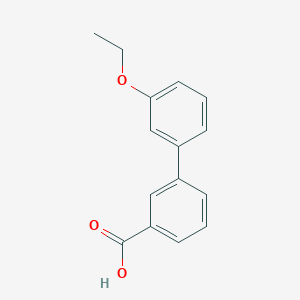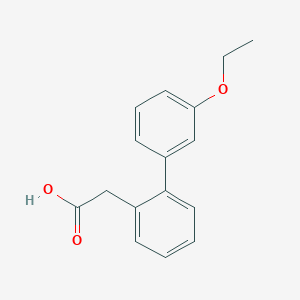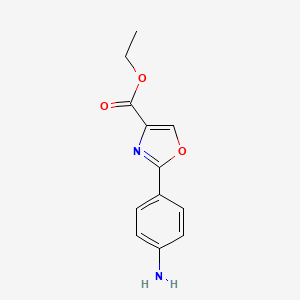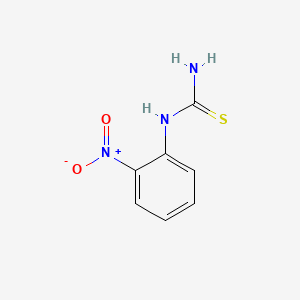
1-(2-Nitrophenyl)thiourea
概要
説明
1-(2-Nitrophenyl)thiourea is a compound that has been synthesized and studied for its various properties and applications. The synthesis of this compound typically involves the reaction of 2-nitrobenzenamine with 1-isothiocyanatobenzene in the presence of KOH in an ethanol solution at room temperature . This compound, along with other nitro-substituted thioureas, has been characterized using techniques such as FTIR and multinuclear NMR . The molecular structure of this compound has been determined, revealing dihedral angles between the thiourea plane and the phenyl rings, as well as between the two phenyl rings themselves .
Synthesis Analysis
The synthesis of this compound and related compounds involves the reaction of nitrobenzenamine derivatives with isothiocyanates under basic conditions . These reactions are typically carried out at room temperature, which suggests that they do not require harsh conditions or elevated temperatures. The synthesis of such compounds is of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through crystallography, revealing specific dihedral angles that contribute to the overall geometry of the molecule . The orientation of the phenyl rings and the thiourea moiety is significant as it can influence the compound's intermolecular interactions and, consequently, its physical properties and reactivity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to the presence of reactive functional groups. For instance, thioureas are known to catalyze enantioselective Michael addition reactions, as demonstrated by the use of bifunctional thioureas in the addition of diphenyl phosphite to nitroalkenes . Additionally, nitro-substituted thioureas can interact with DNA and exhibit antioxidant activities, which are important for biological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The weak intermolecular N—H⋯S and C—H⋯S hydrogen-bonding interactions present in the crystal structure can affect the compound's solubility, melting point, and stability . The nitro and thiourea groups also contribute to the compound's reactivity, making it a versatile intermediate for further chemical transformations .
科学的研究の応用
DNA Interaction and Biological Activities
- DNA-binding Studies : Nitrosubstituted acyl thioureas, including derivatives of 1-(2-Nitrophenyl)thiourea, have been synthesized and shown to interact with DNA. This interaction was studied using cyclic voltammetry, UV–vis spectroscopy, and computational studies, indicating potential anti-cancer properties (Tahir et al., 2015).
- Biological Activities : These compounds also exhibited antioxidant, cytotoxic, antibacterial, and antifungal activities, highlighting their broad potential in biomedical research.
Chemical Characterization and Anion Detection
- Synthesis and Characterization : New nitrosubstituted thioureas and their copper complexes have been synthesized, characterized, and screened for DNA binding potencies and free radical scavenging activities (Patujo et al., 2015).
- Anion Detection : Chromogenic sensors containing thiourea groups have been developed for selective detection of specific anions such as fluoride and acetate, indicating applications in environmental monitoring and analytical chemistry (Cheng et al., 2020).
Molecular and Crystal Structure Analysis
- Structural Analysis : The molecular and crystal structures of substituted thioureas, including this compound, have been analyzed to understand their conformational features and interactions, which is crucial for designing targeted molecules in material science and pharmaceuticals (Saeed et al., 2014).
Computational Analysis and Chemical Reactivity
- Computational and Experimental Studies : Detailed computational and experimental studies have been conducted on derivatives of this compound to understand their vibrational modes, stability, reactive sites, and potential as nonlinear optical materials (Bielenica et al., 2020).
- Synthesis and Biological Evaluation : Synthesis, crystal structure, and in-silico and in-vitro biological evaluation of thiourea derivatives have been explored, providing insights into their anti-radical scavenger properties and enzyme inhibiting activities (Raza et al., 2022).
作用機序
Target of Action
1-(2-Nitrophenyl)thiourea is a derivative of thiourea, an organosulfur compound. Thiourea and its derivatives have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties Thiourea derivatives have been reported to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (ache), and butyrylcholinesterase (buche) .
Mode of Action
It is known that thiourea derivatives can form powerful hydrogen bonds in the atp binding pocket of enzymes, which can inhibit their activity . This interaction with the target enzymes leads to changes in their function, potentially contributing to the observed biological effects .
Biochemical Pathways
Thiourea derivatives have been reported to inhibit glucose-6-phosphatase (g6pase), an enzyme that plays a crucial role in glucose metabolism . By inhibiting this enzyme, this compound could potentially affect glucose metabolism and other downstream effects.
Pharmacokinetics
It is known that after oral administration to humans and animals, thiourea is practically completely absorbed and is excreted largely unchanged via the kidneys . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
Thiourea derivatives have been reported to show promising antibacterial and antioxidant potential . They were found to be very active (both in vitro and in vivo) against G6Pase and moderately active against other selected enzymes . These effects could potentially be attributed to this compound.
Action Environment
It is known that thiourea derivatives are highly effective in metal complexes due to the presence of nitrogen atoms, as well as lone pairs on sulfur and oxygen atoms, which serve as ligating centers and coordinate with a wide range of metal centers to produce stable metal complexes . This suggests that the action of this compound could potentially be influenced by the presence of metal ions in the environment.
Safety and Hazards
将来の方向性
Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They have played an exceptional role in almost every branch of chemistry . On a commercial scale, thioureas are frequently used in photographic film, plastics, dyes, elastomers, and textiles . Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides . Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . Future research may focus on the development of new molecules with biological activity from the class of trifluoromethyl derivatives .
特性
IUPAC Name |
(2-nitrophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-7(13)9-5-3-1-2-4-6(5)10(11)12/h1-4H,(H3,8,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGZBEKWHFRZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199049 | |
| Record name | Thiourea, (2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51039-84-0 | |
| Record name | Thiourea, (2-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051039840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51039-84-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, (2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51039-84-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




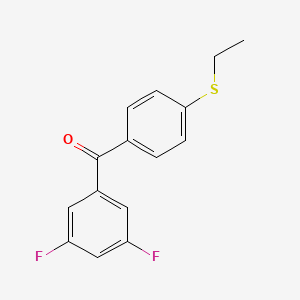
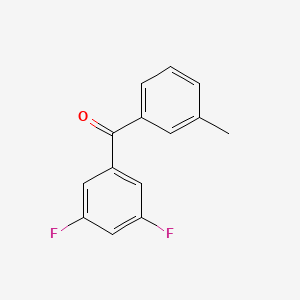


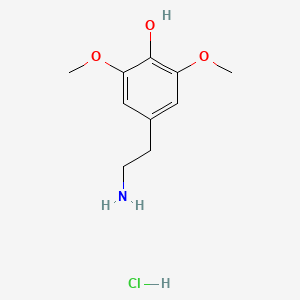
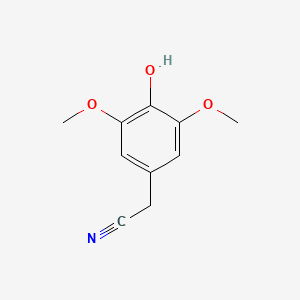

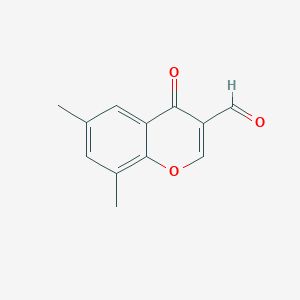
![1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1334127.png)
![2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1334128.png)
